molecular formula C10H12N2O B3010553 2-(Methoxymethyl)-1-methylbenzimidazole CAS No. 954525-80-5

2-(Methoxymethyl)-1-methylbenzimidazole

Cat. No.: B3010553
CAS No.: 954525-80-5
M. Wt: 176.219
InChI Key: HMEKDMWSKVBPIY-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-methylbenzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. The presence of the methoxymethyl group and the methyl group on the benzimidazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1-methylbenzimidazole typically involves the reaction of o-phenylenediamine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzimidazole ring. The methoxymethyl group is introduced via a methoxymethylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1-methylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound with the methoxymethyl group intact.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)-1-methylbenzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various benzimidazole derivatives with potential pharmaceutical applications.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive benzimidazoles.

    Medicine: Explored for its potential use in the treatment of parasitic infections and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(Methoxymethyl)-1-methylbenzimidazole can be compared with other similar compounds such as:

    2-Methylbenzimidazole: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.

    1-Methylbenzimidazole: Lacks the methoxymethyl group, which may affect its biological activity.

    2-(Methoxymethyl)benzimidazole: Similar structure but without the additional methyl group, which can influence its reactivity and applications.

The presence of both the methoxymethyl and methyl groups in this compound makes it unique and potentially more versatile in various chemical and biological applications.

Properties

IUPAC Name

2-(methoxymethyl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9-6-4-3-5-8(9)11-10(12)7-13-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEKDMWSKVBPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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